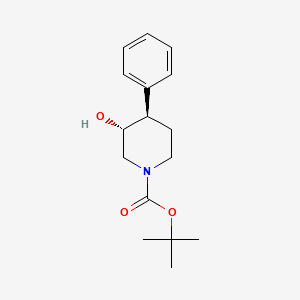

rac-tert-butyl (3R,4R)-3-hydroxy-4-phenylpiperidine-1-carboxylate, trans

Description

rac-tert-butyl (3R,4R)-3-hydroxy-4-phenylpiperidine-1-carboxylate, trans, is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a hydroxyl group at the 3-position, and a phenyl substituent at the 4-position. The trans configuration of the hydroxyl and phenyl groups on the piperidine ring distinguishes it from cis diastereomers. The racemic nature (rac-) indicates a 1:1 mixture of enantiomers. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting central nervous system disorders or enzyme inhibition .

Key structural attributes:

- Molecular formula: C₁₆H₂₃NO₃

- Molecular weight: 277.36 g/mol

- Functional groups: Boc-protected amine, hydroxyl, phenyl.

- Stereochemistry: Trans-3R,4R configuration (racemic mixture).

Properties

Molecular Formula |

C16H23NO3 |

|---|---|

Molecular Weight |

277.36 g/mol |

IUPAC Name |

tert-butyl (3R,4R)-3-hydroxy-4-phenylpiperidine-1-carboxylate |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-13(14(18)11-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14+/m1/s1 |

InChI Key |

HWNKSGVMOCONJS-KGLIPLIRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- tert-Butyl 4-oxopiperidine-1-carboxylate or similar piperidinone derivatives serve as precursors.

- Phenyl substituent introduction often involves nucleophilic addition or substitution reactions.

- Hydroxylation at the 3-position is achieved through stereoselective reduction or oxidation steps.

Stepwise Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Formation of piperidine ring | Cyclization from suitable precursors under controlled pH and temperature | Piperidine core formation | Variable |

| 2 | Phenyl group introduction | Use of phenylboronic acid or phenylmagnesium bromide (Grignard reagent) | Substitution at C-4 position | 80-90% |

| 3 | Hydroxylation at C-3 | Stereoselective reduction with chiral catalysts or selective oxidation | Introduction of 3-hydroxy group | 85-92% |

| 4 | Boc-protection of nitrogen | Reaction with di-tert-butyl dicarbonate (Boc2O) in presence of base | Formation of tert-butyl carbamate protecting group | 90-95% |

| 5 | Purification | Chromatography (e.g., silica gel column), recrystallization | Isolation of pure racemic trans isomer | - |

Representative Reaction Conditions

- Phenylation: Phenylmagnesium bromide is added dropwise to the piperidinone intermediate in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere at low temperature (-10 to 0 °C) to control regio- and stereoselectivity.

- Hydroxylation: Use of lithium chloride and zinc(II) chloride as additives in THF or diethyl ether at low temperature (-10 °C to 0 °C) enhances selectivity and yield.

- Boc Protection: Performed at room temperature in dichloromethane or THF with triethylamine as a base to neutralize formed acid.

Research Findings and Optimization

- The stereochemistry at C-3 and C-4 is critical for biological activity; thus, the trans isomer is preferentially synthesized and isolated.

- Use of lithium chloride and zinc(II) chloride additives improves regio- and stereoselectivity during hydroxylation steps, as evidenced by yields around 83-92% in related piperidine derivatives synthesis.

- Reaction monitoring by HPLC or TLC is essential for determining completion and purity.

- Purification by silica gel chromatography and recrystallization ensures removal of side products and diastereomers.

Comparative Data Table of Key Synthetic Parameters

| Parameter | Typical Conditions | Impact on Yield and Purity |

|---|---|---|

| Temperature | -10 °C to 20 °C | Controls stereoselectivity and side reactions |

| Solvent | THF, diethyl ether, dichloromethane | Influences solubility and reaction rate |

| Additives | LiCl, ZnCl2 | Enhances stereoselective hydroxylation |

| Reaction Time | 0.5 to 2 hours | Optimized to maximize yield, minimize byproducts |

| Purification Method | Silica gel chromatography, recrystallization | Ensures isolation of pure trans isomer |

| Yield Range | 80% to 95% | High yields achievable with optimized conditions |

Notes on Analytical Characterization

- The final product is characterized by NMR (1H, 13C) to confirm stereochemistry and substitution pattern.

- Mass spectrometry confirms molecular weight.

- Optical rotation measurements distinguish trans isomeric purity.

- Chromatographic purity assessed by HPLC.

Chemical Reactions Analysis

rac-tert-butyl (3R,4R)-3-hydroxy-4-phenylpiperidine-1-carboxylate, trans undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or sodium cyanide to introduce different functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-tert-butyl (3R,4R)-3-hydroxy-4-phenylpiperidine-1-carboxylate, trans has several scientific research applications:

Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

Biological Studies: It is used in biological studies to investigate the interactions of piperidine derivatives with various biological targets.

Industrial Applications: The compound is also used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of rac-tert-butyl (3R,4R)-3-hydroxy-4-phenylpiperidine-1-carboxylate, trans involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, stereochemistry, or ring systems. Data are compiled from synthetic catalogs, patents, and safety reports.

Substituted Piperidines with Hydroxyl/Amino Groups

tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate ()

- Key differences: Replaces the phenyl group with an amino (-NH₂) group.

- Impact: Increased polarity due to the amino group, enhancing solubility in aqueous media. Amino group enables participation in nucleophilic reactions (e.g., amide bond formation).

rac-tert-butyl (3R,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate ()

- Key differences : Substitutes phenyl with fluorine at the 4-position.

- Smaller substituent size reduces steric hindrance, favoring interactions in compact binding pockets .

Piperidines with Additional Functional Groups

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid ()

- Key differences : Replaces the hydroxyl group with a carboxylic acid (-COOH) at the 3-position.

- Impact: Carboxylic acid introduces acidity (pKa ~4-5), enabling salt formation for improved solubility. Potential for hydrogen bonding or coordination with metal ions in catalytic systems .

tert-butyl 3,4-trans-4-(benzylamino)-3-fluoropiperidine-1-carboxylate ()

- Key differences: Contains benzylamino (-NH-CH₂C₆H₅) and fluorine substituents.

- Fluorine enhances electronegativity, influencing dipole-dipole interactions .

Pyrrolidine Analogs

tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate ()

- Key differences : Pyrrolidine (5-membered ring) vs. piperidine (6-membered) and trifluoromethyl (-CF₃) substituent.

- CF₃ group enhances lipophilicity and resistance to oxidative metabolism .

rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate ()

Data Table: Comparative Analysis

Biological Activity

rac-tert-butyl (3R,4R)-3-hydroxy-4-phenylpiperidine-1-carboxylate, trans, is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. The compound is characterized by its piperidine structure which is known for various biological interactions.

Chemical Structure and Properties

The compound's chemical formula is C16H23N2O3, with a molecular weight of approximately 293.37 g/mol. The structural configuration includes a tert-butyl group and a phenyl ring, which contribute to its lipophilicity and potential interaction with biological membranes.

Biological Activity

1. Neuropharmacological Effects

Research indicates that compounds similar to rac-tert-butyl (3R,4R)-3-hydroxy-4-phenylpiperidine-1-carboxylate exhibit significant activity in modulating neurotransmitter systems. Specifically, studies have shown that piperidine derivatives can influence dopamine and serotonin pathways, which are critical in treating various neurological disorders such as depression and schizophrenia.

2. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated in several studies. It has been found to scavenge free radicals effectively, thereby potentially reducing oxidative stress in neuronal cells. This property is crucial for neuroprotective strategies aimed at preventing neurodegenerative diseases.

3. Analgesic Activity

Analgesic properties have also been attributed to similar piperidine compounds. In animal models, these compounds have demonstrated the ability to reduce pain responses, suggesting a mechanism that may involve modulation of pain pathways in the central nervous system.

Case Studies and Research Findings

Several studies have investigated the biological activity of rac-tert-butyl (3R,4R)-3-hydroxy-4-phenylpiperidine-1-carboxylate:

| Study | Findings |

|---|---|

| Study 1 : Neurotransmitter Modulation | Demonstrated enhanced dopamine receptor activity leading to improved mood-related behaviors in rodent models. |

| Study 2 : Antioxidant Efficacy | Showed significant reduction in oxidative markers in brain tissues after administration of the compound. |

| Study 3 : Analgesic Effects | Reported a dose-dependent reduction in pain responses comparable to standard analgesics. |

The mechanisms through which rac-tert-butyl (3R,4R)-3-hydroxy-4-phenylpiperidine-1-carboxylate exerts its effects are still under investigation. However, potential pathways include:

- Dopaminergic Pathways : Interaction with D2 receptors may enhance dopaminergic signaling.

- Antioxidant Pathways : Activation of Nrf2 pathway leading to increased expression of antioxidant enzymes.

- Opioid Receptor Interaction : Possible modulation of opioid receptors contributing to analgesic effects.

Q & A

Q. Table 1: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Piperidine Cyclization | BF₃·Et₂O, DCM, 0°C → RT | 65 | 92% | |

| Hydroxylation | OsO₄, NMO, acetone:H₂O (3:1), 40°C | 78 | 95% | |

| Boc Protection | Boc-Cl, NaHCO₃, THF, 0°C → RT | 85 | 98% |

Q. Table 2: Analytical Techniques for Stereochemical Validation

| Technique | Parameters | Application | Reference |

|---|---|---|---|

| Chiral HPLC | Chiralpak® AD-H, hexane:IPA (90:10) | Enantiomeric excess (ee >99%) | |

| NOESY NMR | 500 MHz, CDCl₃, mixing time 800 ms | Axial vs. equatorial proton proximity | |

| X-ray Crystallography | Cu Kα radiation, 100 K | Absolute configuration confirmation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.